![molecular formula C22H20O3 B5698595 6-benzyl-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5698595.png)
6-benzyl-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-benzyl-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one, also known as STF-62247, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of coumarin derivatives and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of 6-benzyl-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one is not fully understood. However, it is believed to act on various signaling pathways, including the PI3K/Akt/mTOR pathway. 6-benzyl-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one has been found to inhibit the activity of Akt, which is a protein kinase that plays a critical role in cell survival and proliferation. By inhibiting Akt, 6-benzyl-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one induces apoptosis in cancer cells and protects neurons from oxidative stress.
Biochemical and Physiological Effects:
6-benzyl-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one has been found to have various biochemical and physiological effects. In cancer cells, 6-benzyl-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one induces apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins. In neurons, 6-benzyl-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one protects against oxidative stress and inflammation by increasing the expression of antioxidant enzymes and reducing the production of pro-inflammatory cytokines. Additionally, 6-benzyl-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one has been found to inhibit the replication of certain viruses by interfering with viral protein synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
6-benzyl-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. Additionally, it has been found to have low toxicity in various cell lines and animal models. However, the limitations of 6-benzyl-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one include its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of 6-benzyl-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one is not fully understood, which can make it challenging to design experiments to study its effects.
Orientations Futures
There are several future directions for research on 6-benzyl-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one. One direction is to further study its anticancer properties and identify the specific types of cancer that it is most effective against. Another direction is to study its potential as an antiviral agent and identify the specific viruses that it can inhibit. Additionally, future research can focus on understanding the mechanism of action of 6-benzyl-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one and identifying its molecular targets. Finally, future research can focus on improving the solubility of 6-benzyl-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one to make it more versatile for use in various experiments.
Conclusion:
In conclusion, 6-benzyl-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one is a synthetic compound that has shown potential therapeutic applications in various scientific research studies. It has been studied for its anticancer, antiviral, and neuroprotective properties. 6-benzyl-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one has several advantages for lab experiments, including its ease of synthesis and low toxicity. However, its limitations include its limited solubility and the need for further research to understand its mechanism of action. Future research can focus on identifying the specific types of cancer and viruses that 6-benzyl-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one is most effective against, as well as improving its solubility and understanding its molecular targets.
Méthodes De Synthèse
The synthesis of 6-benzyl-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one involves the condensation of 6-benzyl-4-hydroxy-2H-chromen-2-one and 2,3,5,9-tetramethyl-7-hydroxyfuro[3,2-g]chromen-7-one. The reaction takes place in the presence of a catalyst and under specific conditions. The final product is obtained after purification and isolation.
Applications De Recherche Scientifique
6-benzyl-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one has shown potential therapeutic applications in various scientific research studies. It has been studied for its anticancer properties, as it has been found to induce apoptosis in cancer cells. 6-benzyl-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one has also been studied for its antiviral properties, as it has been found to inhibit the replication of certain viruses. Additionally, 6-benzyl-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one has been studied for its neuroprotective properties, as it has been found to protect neurons from oxidative stress and inflammation.
Propriétés
IUPAC Name |
6-benzyl-2,3,5,9-tetramethylfuro[3,2-g]chromen-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O3/c1-12-15(4)24-20-14(3)21-18(11-17(12)20)13(2)19(22(23)25-21)10-16-8-6-5-7-9-16/h5-9,11H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGYARHQFBBUNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC4=CC=CC=C4)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-benzyl-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

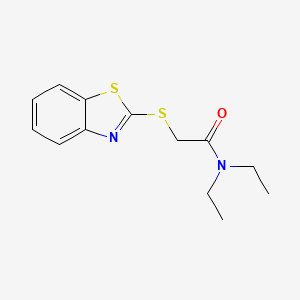

![2-[4-(3,4-difluorobenzyl)-1-piperazinyl]ethanol](/img/structure/B5698534.png)
![2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5698541.png)
![2-{[4-(benzyloxy)benzylidene]amino}-6-methyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5698548.png)

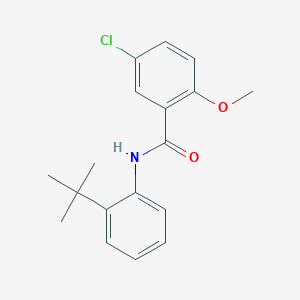
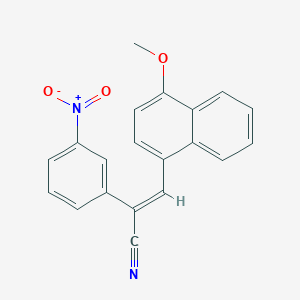
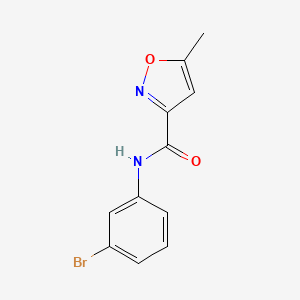

![4-(2-oxo-1-pyrrolidinyl)-N'-[1-(4-pyridinyl)ethylidene]benzohydrazide](/img/structure/B5698563.png)
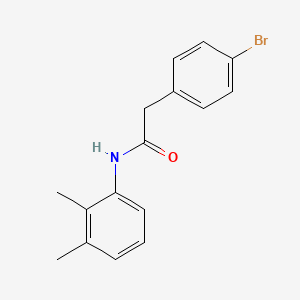
![5-ethyl-N'-[1-(4-ethylphenyl)ethylidene]-3-thiophenecarbohydrazide](/img/structure/B5698575.png)
![N-ethyl-3,3-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}butanamide](/img/structure/B5698577.png)